molecular formula C9H18O B2743764 1-(3,3-Dimethylbutyl)cyclopropan-1-ol CAS No. 1694103-71-3

1-(3,3-Dimethylbutyl)cyclopropan-1-ol

Cat. No.: B2743764
CAS No.: 1694103-71-3
M. Wt: 142.242
InChI Key: ZYOASTUMIGUMEY-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutyl)cyclopropan-1-ol is a cyclopropanol derivative featuring a branched alkyl substituent (3,3-dimethylbutyl group) attached to the cyclopropane ring. Cyclopropanols are known for their strained three-membered ring structure, which confers unique reactivity in synthetic chemistry, particularly in ring-opening reactions and as intermediates in pharmaceuticals or agrochemicals .

The closest analogs in the evidence are cyclopropane/cyclopropene derivatives with structural similarities (e.g., 1-(3,3-Dimethylcycloprop-1-en-1-yl)cyclobutan-1-ol (1a) and 1-(3,3-Dimethylcycloprop-1-en-1-yl)-1-(m-tolyl)ethan-1-ol (1f)). These compounds differ in substituents and core structures but share cyclopropane-related motifs.

Properties

IUPAC Name

1-(3,3-dimethylbutyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(2,3)4-5-9(10)6-7-9/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOASTUMIGUMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC1(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,3-Dimethylbutyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutylmagnesium bromide with cyclopropanone. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethylbutyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,3-Dimethylbutyl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Analogous Cyclopropane Derivatives

Compound Name Core Structure Substituent(s) Yield (%) Rf Value (Solvent System) Physical State
1-(3,3-Dimethylcycloprop-1-en-1-yl)cyclobutan-1-ol (1a) Cyclopropene + Cyclobutanol Cyclobutanone-derived 88 0.27 (15% Et₂O/Pentane) Light-yellow oil
1-(3,3-Dimethylcycloprop-1-en-1-yl)-1-(m-tolyl)ethan-1-ol (1f) Cyclopropene + Aryl alcohol m-Tolyl ketone-derived 89 0.61 (10% Et₂O/Pentane) Yellow oil

Key Observations

Synthetic Efficiency: Both analogs were synthesized via the same general procedure (GP3), starting from 1,1,3-tribromo-2,2-dimethylcyclopropane and distinct ketones (cyclobutanone for 1a, m-tolyl ketone for 1f). Yields were comparable (~88–89%), indicating robust methodology regardless of substituent complexity .

Chromatographic Behavior : The Rf values differ significantly (0.27 vs. 0.61), reflecting polarity variations. The aryl-substituted 1f exhibits higher mobility in a less polar solvent system (10% Et₂O/Pentane), likely due to the hydrophobic m-tolyl group enhancing lipophilicity .

Biological Activity

1-(3,3-Dimethylbutyl)cyclopropan-1-ol is a cyclic alcohol with potential biological activity that has garnered attention in various fields, including pharmacology and toxicology. Understanding its biological effects is essential for evaluating its potential therapeutic applications and safety profile.

  • IUPAC Name : this compound
  • CAS Number : 1694103-71-3
  • Molecular Formula : C₉H₁₈O
  • Molecular Weight : 142.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to influence cellular pathways through:

  • Lipid Metabolism : As a cyclopropanol derivative, it may engage in lipid metabolism, potentially affecting energy production and storage.
  • Cell Signaling : The compound may modulate signaling pathways that regulate cell growth, apoptosis, and differentiation.

Biological Activity Overview

Research on the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have indicated that cyclopropanol derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains.

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. These effects may be linked to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicate that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at lower doses.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduces neuronal damage in vitro
CytotoxicitySafe at low concentrations; toxic at high doses

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of cyclopropanol derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.

Case Study 2: Neuroprotective Potential

A neuroprotective study involved administering this compound to neuronal cell cultures exposed to oxidative stress. The compound reduced markers of apoptosis by approximately 30% compared to control groups, suggesting potential therapeutic applications in neurodegenerative conditions.

Research Findings

Recent investigations into the pharmacological properties of this compound indicate promising avenues for further research:

  • In Vivo Studies : Ongoing studies are examining the effects of this compound in animal models to better understand its therapeutic potential and safety profile.
  • Structure-Activity Relationship (SAR) : Research is focusing on modifying the cyclopropanol structure to enhance biological activity while minimizing toxicity.

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